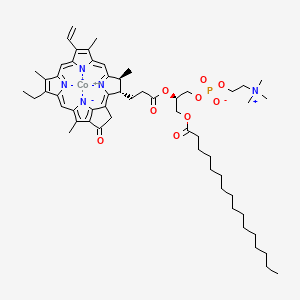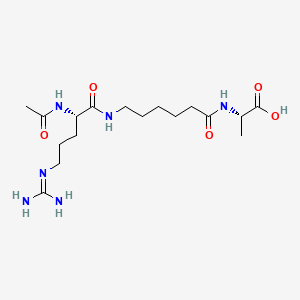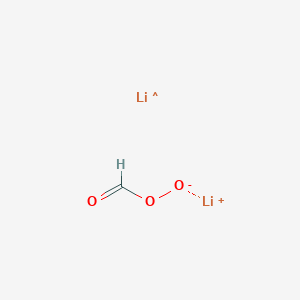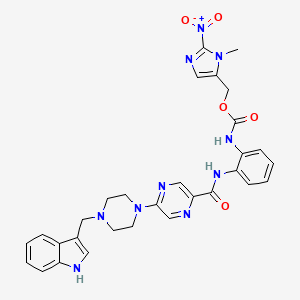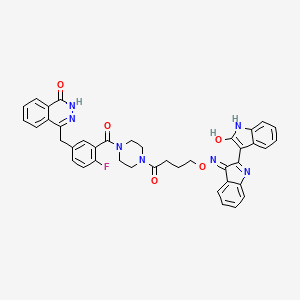
Parp1-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp1-IN-16 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to exploit synthetic lethality in tumor cells with defective DNA repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-16 involves multiple steps, including halogenation, esterification, and hydrolysis reactions. One of the key intermediates in the synthesis is 6-chloro-5-nitronicotinic acid methyl ester, which is prepared by dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and methanol under controlled temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Parp1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Parp1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase 1 in cellular stress responses and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly (ADP-ribose) polymerase 1.
Mecanismo De Acción
Parp1-IN-16 exerts its effects by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the base excision repair pathway and the regulation of chromatin structure .
Comparación Con Compuestos Similares
Parp1-IN-16 is compared with other poly (ADP-ribose) polymerase 1 inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. While all these compounds share the common mechanism of poly (ADP-ribose) polymerase 1 inhibition, this compound exhibits higher selectivity and potency in certain cellular contexts. This uniqueness makes it a valuable tool in both research and therapeutic applications .
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
Propiedades
Fórmula molecular |
C40H34FN7O5 |
|---|---|
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+ |
Clave InChI |
IWXKAQLLVWIQNP-YSYMSCJYSA-N |
SMILES isomérico |
C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
SMILES canónico |
C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


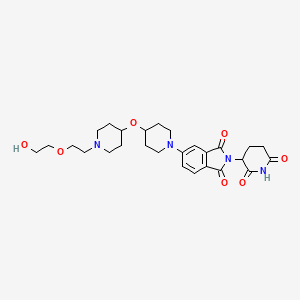



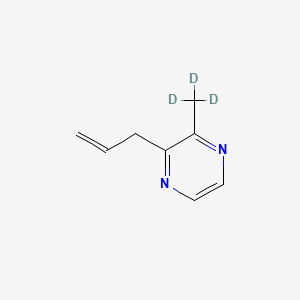
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
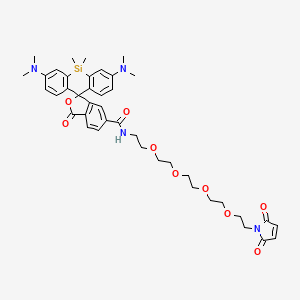

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
